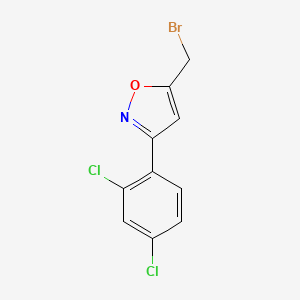

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole

説明

Chemical Identity and Classification

This compound is a halogenated heterocyclic compound belonging to the isoxazole family of five-membered aromatic rings containing both nitrogen and oxygen atoms. The compound is uniquely identified by its Chemical Abstracts Service registry number 5301-00-8 and possesses the molecular formula C₁₀H₆BrCl₂NO with a molecular weight of 306.97 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the positions of the bromomethyl substituent at the 5-position and the dichlorophenyl group at the 3-position of the isoxazole ring system.

The structural representation using Simplified Molecular Input Line Entry System notation is ClC1=CC=C(C2=NOC(CBr)=C2)C(Cl)=C1, which clearly delineates the connectivity pattern between the isoxazole core and its substituents. This compound classification places it within the broader category of electron-rich azoles, where the oxygen atom positioning adjacent to the nitrogen creates distinctive electronic properties characteristic of the isoxazole family. The presence of multiple halogen atoms contributes to the compound's unique reactivity profile and potential synthetic utility in organic chemistry applications.

The MDL number MFCD08444225 serves as an additional identifier for database searches and chemical inventory management systems. This compound exemplifies the diversity possible within isoxazole chemistry through strategic substitution patterns that can significantly alter both physical and chemical properties compared to the parent isoxazole structure.

| Chemical Property | Value |

|---|---|

| CAS Registry Number | 5301-00-8 |

| Molecular Formula | C₁₀H₆BrCl₂NO |

| Molecular Weight | 306.97 g/mol |

| MDL Number | MFCD08444225 |

| ChemSpider ID | 10824538 |

Historical Context in Isoxazole Chemistry

The development of this compound occurs within the rich historical context of isoxazole chemistry, which has evolved significantly since the initial proposal of the isoxazole structure by Hantzsch following the earlier discovery of its isomer oxazole. Isoxazoles have attracted considerable attention in heterocyclic chemistry for decades due to their prominent potential in various applications, particularly in medicinal chemistry where they serve as important pharmacophores. The systematic exploration of isoxazole derivatives has led to the recognition of these compounds as versatile scaffolds capable of exhibiting diverse biological activities including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.

The specific development of halogenated isoxazole derivatives represents a strategic advancement in the field, as the introduction of halogen substituents can significantly modify the electronic properties and reactivity patterns of the parent heterocycle. Historical research has demonstrated that substitution patterns on the isoxazole ring system can dramatically influence biological activity and synthetic utility, leading to intensive investigation of various substituted derivatives. The incorporation of bromomethyl functionality provides valuable synthetic handles for further chemical transformations, while dichlorophenyl substitution introduces additional opportunities for structure-activity relationship studies.

The evolution of synthetic methodologies for isoxazole construction has been particularly important in enabling access to complex derivatives like this compound. Traditional approaches involving 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes have been complemented by newer methodologies that allow for regioselective introduction of specific substituents. This historical progression in synthetic capability has facilitated the exploration of increasingly sophisticated isoxazole derivatives with potential applications across multiple research domains.

Structural Features and Functional Groups

The molecular structure of this compound exhibits a complex arrangement of functional groups that collectively determine its chemical behavior and potential applications. The central isoxazole ring represents a five-membered aromatic heterocycle containing one nitrogen atom and one oxygen atom in adjacent positions, creating an electron-rich system that facilitates various chemical interactions. This heterocyclic core provides the fundamental framework upon which the distinctive substituent groups are positioned to create the compound's unique chemical profile.

The bromomethyl group located at the 5-position of the isoxazole ring introduces significant electrophilic character to the molecule, as bromine serves as an excellent leaving group in nucleophilic substitution reactions. This functional group positioning enables the compound to participate in various synthetic transformations, including nucleophilic displacement reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The methylene bridge between the bromine atom and the isoxazole ring provides sufficient flexibility for conformational adjustments while maintaining the reactive character of the halogen substituent.

The 2,4-dichlorophenyl substituent at the 3-position contributes substantial steric bulk and electronic effects to the overall molecular structure. The dichlorophenyl group features two chlorine atoms positioned on the aromatic ring in a pattern that creates both electronic withdrawal effects and potential steric hindrance around the isoxazole attachment point. This substitution pattern influences the compound's lipophilicity, electronic distribution, and potential intermolecular interactions through halogen bonding and aromatic stacking arrangements.

The combination of these structural features creates a molecule with distinct regions of reactivity and specific spatial requirements that influence both its chemical behavior and potential biological interactions. The electron-withdrawing effects of the halogen substituents modify the electronic density distribution within the isoxazole ring system, potentially affecting its aromaticity and reactivity patterns compared to unsubstituted analogues.

| Structural Feature | Description | Position |

|---|---|---|

| Isoxazole Ring | Five-membered aromatic heterocycle | Core structure |

| Bromomethyl Group | Electrophilic halogenated methyl | Position 5 |

| Dichlorophenyl Group | Electron-withdrawing aromatic ring | Position 3 |

| Total Halogen Count | Three halogen atoms (1 Br, 2 Cl) | Multiple positions |

Significance in Heterocyclic Chemistry Research

This compound holds significant importance in heterocyclic chemistry research due to its potential as both a synthetic intermediate and a biologically active compound. The strategic positioning of reactive functional groups makes this compound particularly valuable for structure-activity relationship studies and synthetic methodology development. Research in isoxazole chemistry has consistently demonstrated that structural modifications to the heterocyclic core can lead to dramatic changes in biological activity and chemical reactivity, making compounds like this one essential tools for exploring chemical space within the isoxazole family.

The compound's significance extends to its potential role in medicinal chemistry research, where isoxazole derivatives have established themselves as important pharmacophores in drug development. The presence of the bromomethyl group provides opportunities for bioconjugation and molecular labeling studies, while the dichlorophenyl substituent offers potential for modulating pharmacokinetic properties and target selectivity. Current research trends in isoxazole chemistry emphasize the development of multi-targeted therapies and personalized medicine approaches, where compounds with specific substitution patterns like this one can contribute to the discovery of novel therapeutic agents.

The synthetic utility of this compound in heterocyclic chemistry research is enhanced by its potential to serve as a building block for more complex molecular architectures. The reactive bromomethyl functionality enables straightforward derivatization through nucleophilic substitution reactions, while the isoxazole core can undergo various ring-opening and rearrangement reactions under appropriate conditions. These synthetic capabilities make the compound valuable for exploring new reaction pathways and developing novel synthetic methodologies within heterocyclic chemistry.

Furthermore, the compound contributes to fundamental understanding of electronic effects in heterocyclic systems through its unique combination of electron-withdrawing substituents. The multiple halogen atoms provide opportunities to study halogen bonding interactions and their influence on molecular recognition processes, which is increasingly important in supramolecular chemistry and crystal engineering applications. Research investigating the photochemical properties of isoxazole derivatives has shown that these compounds can undergo interesting rearrangement reactions under ultraviolet irradiation, potentially making this compound useful for photoaffinity labeling and chemoproteomic studies.

特性

IUPAC Name |

5-(bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl2NO/c11-5-7-4-10(14-15-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHSJZJPZEATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585374 | |

| Record name | 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-00-8 | |

| Record name | 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the isoxazole ring. This can be achieved using bromine or N-bromosuccinimide (NBS) under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The dichlorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and mild heating.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted isoxazoles with various functional groups.

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced forms of the compound, potentially altering the bromomethyl or dichlorophenyl groups.

科学的研究の応用

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Positioning: The 2,4-dichlorophenyl group in the target compound vs. Bromine at the methyl position (target compound) increases electrophilicity compared to amino or acetyl substituents, enhancing reactivity in cross-coupling reactions .

Functional Group Impact: The bromomethyl group offers a versatile site for further functionalization (e.g., nucleophilic substitution), whereas the amino group in 5-Amino-3-(4-bromophenyl)isoxazole enables hydrogen bonding, which may improve solubility . Bromoacetyl derivatives (e.g., 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole) are precursors for amide bond formation, relevant in pesticide development .

For example, oxadiazole derivatives with nitro groups show significant anti-inflammatory activity (IC₅₀ values in micromolar range) .

Key Observations:

- For example, 5-Bromo-3-(3-bromophenyl)isoxazole mandates respiratory protection during use .

- Nitrophenyl-substituted derivatives (e.g., 5-(Bromomethyl)-3-(4-nitrophenyl)isoxazole) may exhibit enhanced stability but pose higher environmental risks due to nitro group persistence .

生物活性

5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound features a bromomethyl group and a dichlorophenyl moiety attached to an isoxazole ring. The compound can be synthesized through various methods, typically involving the reaction of isoxazole derivatives with bromomethyl compounds under specific conditions.

Biological Activity Overview

The biological activities of isoxazole derivatives, including this compound, have been studied extensively. They exhibit a range of pharmacological properties:

- Anti-inflammatory Activity : Isoxazoles are known for their anti-inflammatory effects. For instance, studies have shown that certain isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In laboratory studies, compounds similar to this compound have demonstrated significant edema inhibition in animal models, indicating their potential as anti-inflammatory agents .

- Antimicrobial Activity : Research indicates that isoxazole derivatives possess antimicrobial properties. They have been tested against various pathogens and shown to exhibit significant antibacterial and antifungal activities . This makes them potential candidates for developing new antimicrobial agents.

- Anticancer Potential : Some studies suggest that isoxazoles could also have anticancer properties. The presence of halogen atoms in the structure may enhance their ability to interact with biological targets involved in cancer progression .

Case Studies and Experimental Data

-

Anti-inflammatory Studies :

- A study on substituted isoxazole derivatives reported that compounds with similar structures to this compound showed % edema inhibition rates of up to 76% within 3 hours post-administration in animal models .

- Molecular docking studies indicated strong binding affinities to COX-2 enzyme active sites, suggesting effective inhibition mechanisms .

- Antimicrobial Studies :

- Anticancer Activity :

Data Table: Biological Activities of Isoxazole Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(bromomethyl)-3-(2,4-dichlorophenyl)isoxazole, and what critical parameters influence reaction efficiency?

- Methodological Answer : A common approach involves halogenation of pre-synthesized isoxazole derivatives. For example, N-bromosuccinimide (NBS) or brominating agents in dichloromethane or DMF can introduce the bromomethyl group. Key parameters include reaction temperature (room temperature to 40°C), stoichiometry of brominating agents (1.1–1.5 equivalents), and reaction time (4–12 hours). Purification often employs column chromatography or recrystallization with ethanol. Yields typically range from 55–65%, influenced by steric hindrance from the 2,4-dichlorophenyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the bromomethyl peak (~4.3–4.5 ppm for CHBr) and aromatic protons.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHBrClNO).

- Melting point analysis : Compare observed values (e.g., 72–73°C) with literature data to assess purity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The bromomethyl group is susceptible to hydrolysis. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Monitor degradation via TLC or HPLC; degradation products may include hydroxylated analogs. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common side reactions?

- Methodological Answer :

- Optimization : Increase equivalents of brominating agent (1.2–1.5 eq.), use radical initiators (e.g., AIBN) for controlled bromination, or employ microwave-assisted synthesis to reduce reaction time.

- Side Reactions : Over-bromination at the isoxazole ring or displacement of bromine by nucleophiles (e.g., DMF leading to formamide by-products). Monitor via LC-MS and adjust solvent polarity to suppress competing pathways .

Q. What structural features of this compound influence its bioactivity in enzyme inhibition assays?

- Methodological Answer :

- The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability.

- The bromomethyl group can act as an electrophilic trap for thiols in enzyme active sites (e.g., glutathione-dependent enzymes).

- Experimental Design : Compare IC values against analogs (e.g., 5-(chloromethyl) derivatives) to assess halogen effects. Use kinetic assays (e.g., NADPH depletion for glutathione reductase) with varying substrate concentrations to determine inhibition mechanisms .

Q. How can crystallographic data inform the design of derivatives with enhanced receptor binding affinity?

- Methodological Answer :

- Analyze X-ray structures (e.g., Pca21 orthorhombic system) to identify key intermolecular interactions (e.g., C–H···N hydrogen bonds).

- Modify substituents to enhance π-π stacking (e.g., nitro or trifluoromethyl groups) or hydrogen bonding (e.g., hydroxyl groups).

- Validate via molecular docking (e.g., CB1 receptor models) and correlate with binding assays (e.g., competitive radioligand displacement) .

Q. What strategies mitigate discrepancies in biological activity data across different studies?

- Methodological Answer :

- Standardize assay conditions (e.g., buffer pH, temperature, and cell lines).

- Control for compound stability: Pre-test degradation under assay conditions using LC-MS.

- Use internal reference compounds (e.g., rimonabant for cannabinoid receptor studies) to normalize inter-lab variability .

Q. How can metabolic pathways of this compound be investigated to predict in vivo behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。